1-Methoxypiperidine-4-carboxamide hydrochloride
Description
1-Methoxypiperidine-4-carboxamide hydrochloride is a piperidine derivative characterized by a methoxy group at the 1-position and a carboxamide moiety at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₅ClN₂O₂, with a molecular weight of 206.67 g/mol (calculated from standard atomic weights). The compound is of interest in pharmaceutical research due to the structural versatility of the piperidine scaffold, which is prevalent in bioactive molecules targeting neurological, metabolic, and infectious diseases .
Properties
Molecular Formula |
C7H15ClN2O2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-methoxypiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-9-4-2-6(3-5-9)7(8)10;/h6H,2-5H2,1H3,(H2,8,10);1H |
InChI Key |
DKARJLHXNCEPSW-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCC(CC1)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-methoxypiperidine-4-carboxamide hydrochloride typically involves:
- Functionalization of the piperidine ring at the 4-position with a carboxamide group.
- Introduction of a methoxy substituent on the amide nitrogen.
- Formation of the hydrochloride salt to improve stability and solubility.
Preparation Methods
Starting Materials
- 4-Piperidone hydrochloride or 4-cyanopiperidine hydrochloride : Common precursors for piperidine-4-carboxamide derivatives.
- Methoxyamine or methoxy-substituted amine derivatives : For introducing the methoxy group on the amide nitrogen.
- Hydrochloric acid : For salt formation.
Synthetic Routes
Amidation of 4-Piperidone Derivatives
One approach involves converting 4-piperidone hydrochloride to the corresponding carboxamide via reaction with methoxyamine under controlled conditions, followed by acidification to form the hydrochloride salt.
Step 1: Formation of N-methoxy-piperidine-4-carboxamide
4-piperidone hydrochloride is reacted with methoxyamine hydrochloride in a suitable solvent (e.g., methanol or ethanol) under reflux. The reaction proceeds via nucleophilic attack of methoxyamine on the carbonyl carbon of the piperidone, forming the N-methoxy amide.
Step 2: Salt Formation
The free base amide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity and stability.
Conversion from 4-Cyanopiperidine Hydrochloride
Alternatively, 4-cyanopiperidine hydrochloride can be converted to the carboxamide derivative by hydration of the nitrile group, followed by methoxy substitution on the amide nitrogen.
Hydration of 4-cyanopiperidine hydrochloride is achieved using catalytic amounts of base and water or alcohol solvents, often under acidic conditions to prevent side reactions.
Subsequent treatment with methoxyamine or methylation agents introduces the methoxy group on the amide nitrogen.
Detailed Process Parameters and Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Amidation | 4-piperidone hydrochloride + methoxyamine hydrochloride | Methanol or ethanol | Reflux (~65-78 °C) | 4-8 hours | Use of catalytic acid/base may improve yield |
| Hydration (alternative) | 4-cyanopiperidine hydrochloride + water + catalytic base | Alcohols (e.g., methanol) or DMF | 25-80 °C | 2-6 hours | Acidic conditions to suppress side reactions |
| Salt Formation | Free base amide + HCl gas or aqueous HCl | Ether or alcohol | 0-25 °C | 1-2 hours | Controlled addition to avoid over-acidification |
Solvent and Catalyst Selection
Solvents : Methanol, ethanol, dimethylformamide, tetrahydrofuran, and mixtures thereof are suitable. Methanol is preferred for its polarity and ability to dissolve both starting materials and products.
Catalysts/Bases : Catalytic amounts of bases such as triethylamine, diethylamine, or pyridine may be used to facilitate hydration or amidation steps.
Acid Catalyst : For salt formation, hydrochloric acid in aqueous or gaseous form is used carefully to control pH and avoid decomposition.
Purification and Characterization
The hydrochloride salt typically precipitates from the reaction mixture upon acidification and cooling.
Purification is achieved by filtration, washing with cold alcohol or ether, and drying under vacuum.
Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Amidation of 4-piperidone hydrochloride | 4-piperidone hydrochloride | Methoxyamine hydrochloride | Direct, fewer steps, good yields | Requires careful control of reaction conditions |
| Hydration of 4-cyanopiperidine hydrochloride + methoxy substitution | 4-cyanopiperidine hydrochloride | Water, base, methoxyamine | Access to nitrile starting materials, versatile | Longer reaction times, potential side reactions |
Research and Patent Data Supporting Preparation
Patents on related piperidine-4-carbothioamide hydrochloride syntheses highlight the importance of catalytic bases and solvent choice in achieving high purity and yield, which can be adapted for carboxamide derivatives.
The use of methanol and other alcohols as solvents is consistently preferred for similar compounds, facilitating both reaction and isolation steps.
Controlled acidification to form hydrochloride salts is a standard step to improve compound handling and stability.
PubChem database confirms the molecular structure and provides identifiers for related compounds, supporting the chemical feasibility of the described synthetic routes.
Chemical Reactions Analysis
1-Methoxypiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxypiperidine-4-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxypiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Key Observations:
- 1-Methylpiperidine-4-carboxylic acid hydrochloride shares the highest structural similarity (1.00) due to identical substitution at the 1- and 4-positions, differing only in the replacement of the carboxamide with a carboxylic acid .
- Meperidine hydrochloride , a Schedule II opioid, demonstrates how bulky substituents (e.g., phenyl and ester groups) drastically alter pharmacological activity, emphasizing the impact of steric and electronic modifications .
Physicochemical Properties
Comparative data on solubility, stability, and lipophilicity:
| Property | 1-Methoxypiperidine-4-carboxamide HCl | Piperidine-4-carboxylic acid HCl | 1-Methylpiperidine-4-carboxylic acid HCl |
|---|---|---|---|
| Water Solubility | Not reported | High (polar carboxylic acid) | Moderate (carboxylic acid, methyl group) |
| LogP (Predicted) | ~0.5–1.2 | -0.8 | 0.3 |
| Stability | Likely stable under ambient conditions | Hygroscopic | Hygroscopic |
Notes:
- The methoxy group in 1-Methoxypiperidine-4-carboxamide hydrochloride may increase LogP compared to unsubstituted piperidine derivatives, enhancing membrane permeability .
- Piperidine-4-carboxylic acid hydrochloride exhibits high water solubility due to ionization of the carboxylic acid group but is prone to hygroscopicity .
Pharmacological and Toxicological Profiles
Pharmacokinetics:
Toxicity:
- 4-(Diphenylmethoxy)piperidine hydrochloride (a structural analog): Acute toxicity data are unspecified, but piperidine derivatives generally exhibit moderate toxicity (e.g., LD₅₀ > 200 mg/kg in rodents) .
- Benzimidamide hydrochloride : Acute oral toxicity (LD₅₀) in rats is 320 mg/kg, highlighting the influence of aromatic substituents on toxicity profiles .
Data Gaps :
- Experimental solubility, LogP, and stability data for 1-Methoxypiperidine-4-carboxamide hydrochloride.
- In vivo pharmacokinetic and toxicity studies.
Biological Activity
1-Methoxypiperidine-4-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
1-Methoxypiperidine-4-carboxamide hydrochloride has the following characteristics:
- Molecular Formula : C₇H₁₄ClN₂O₂
- Molecular Weight : Approximately 194.66 g/mol
- Functional Groups : Methoxy group (-OCH₃) and carboxamide group (-C(=O)NH₂)
The presence of these functional groups contributes to the compound's reactivity and biological activity, allowing it to interact with various biomolecules.
Synthesis
The synthesis of 1-Methoxypiperidine-4-carboxamide hydrochloride typically involves several steps, including:
- Formation of the piperidine ring.
- Introduction of the methoxy group.
- Formation of the carboxamide structure.
- Conversion to the hydrochloride salt for enhanced stability and solubility.
These processes are optimized in industrial settings to maximize yield and purity, often using reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Research indicates that 1-Methoxypiperidine-4-carboxamide hydrochloride may act as an inhibitor or activator of specific enzymes, influencing various cellular processes such as signaling pathways, gene expression, and metabolic activities. The interactions can vary based on biological context and molecular targets involved.
Antiproliferative Activity
A notable study highlighted that compounds structurally related to 1-Methoxypiperidine-4-carboxamide hydrochloride exhibit antiproliferative effects by acting as tubulin inhibitors. These compounds were shown to induce mitotic arrest in cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 120 | Tubulin inhibition |
| Compound B | 3.0 | Mitotic arrest |
| Compound C | 5.3 | Colchicine binding inhibition |
Enzyme Inhibition
In addition to antiproliferative activity, studies have indicated that piperidine derivatives can exhibit enzyme inhibitory properties. For instance, compounds similar to 1-Methoxypiperidine-4-carboxamide hydrochloride have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and bacterial infections .
Case Studies
Case Study 1: Anticancer Properties
A series of piperidine derivatives were synthesized and tested for their anticancer properties. Among these, a derivative closely related to 1-Methoxypiperidine-4-carboxamide hydrochloride demonstrated significant inhibition of cell proliferation in prostate cancer cell lines with an IC₅₀ value of 120 nM . This suggests that modifications in the piperidine structure can enhance anticancer efficacy.
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial activity of synthesized piperidine compounds against various strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, highlighting the potential therapeutic applications of these compounds in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
